molecular formula C19H30N2O4 B590104 Perindopril Diketopiperazine CAS No. 129970-98-5

Perindopril Diketopiperazine

Cat. No.: B590104
CAS No.: 129970-98-5
M. Wt: 350.459
InChI Key: BSZZSBSELAVBAG-QXKUPLGCSA-N
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Scientific Research Applications

Perindopril Diketopiperazine has a wide range of scientific research applications:

Mechanism of Action

Mode of Action

Perindopril is a prodrug that is rapidly metabolized in the liver to its active metabolite, perindoprilat . Perindoprilat acts as a competitive inhibitor of ACE . By inhibiting ACE, it prevents the conversion of ATI to ATII, resulting in lower levels of ATII . This, in turn, causes an increase in plasma renin activity and a reduction in aldosterone secretion .

Biochemical Pathways

The inhibition of ACE and the subsequent reduction of ATII levels disrupt the RAAS pathway . This leads to a decrease in vasoconstriction and a reduction in the volume of circulating blood, ultimately lowering blood pressure . The diketopiperazine (DKP) family of bioactive nonribosomal peptide natural products, which includes Perindopril Diketopiperazine, showcases the chemical ingenuity of microorganisms .

Pharmacokinetics

Perindopril is hydrolyzed hepatically to its active metabolite, perindoprilat, which accounts for approximately 17% to 20% of a dose . About 75% of the active metabolite is excreted in the urine, with 4% to 12% as unchanged drug . The half-life of the parent drug is 1.5 to 3 hours, while the effective half-life of the metabolite is 3 to 10 hours . The terminal half-life of the metabolite is 30 to 120 hours .

Result of Action

The primary molecular effect of this compound is the reduction of ATII levels, leading to decreased vasoconstriction and aldosterone secretion . On a cellular level, this results in the relaxation of blood vessels and a decrease in blood volume . Clinically, this leads to the control of hypertension, and it may also be used to treat mild to moderate congestive heart failure and reduce cardiovascular risk in patients with hypertension or post-myocardial infarction .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the bioavailability of perindoprilat is increased, and plasma concentrations are approximately 50% higher in individuals with impaired hepatic function . Similarly, in individuals with renal impairment, the area under the curve (AUC) of perindoprilat is approximately doubled at a creatinine clearance rate of 30 to 80 mL/minute . Furthermore, the plasma concentrations of perindopril and perindoprilat in patients over 70 years of age are approximately twice those observed in younger patients .

Future Directions

Perindopril is a well-established antihypertensive drug . Large morbidity–mortality trials have shown that antihypertensive treatment with perindopril reduces and prevents cardiovascular disease in a large range of patients with vascular diseases, whether or not they are hypertensive . Thus, the outcomes of these and other trials support the concept of cardiovascular protective properties of angiotensin-converting enzyme inhibition with perindopril in addition to the obvious blood-pressure–lowering effect .

Biochemical Analysis

Biochemical Properties

Perindopril Diketopiperazine interacts with various enzymes and proteins within the body. As a derivative of Perindopril, it is expected to have similar interactions with the angiotensin-converting enzyme (ACE) . ACE plays a crucial role in the renin-angiotensin-aldosterone system (RAAS), which regulates blood pressure and fluid balance . By inhibiting ACE, this compound may potentially influence these physiological processes .

Cellular Effects

This compound can have significant effects on various types of cells and cellular processes. For instance, it has been suggested that Perindopril can protect against diabetic retinopathy by reducing the vascular endothelial growth factor-to-pigment epithelium-derived factor ratio . This implies that this compound might also influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound is likely related to its role as an ACE inhibitor . ACE inhibitors like Perindopril work by blocking the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor . This leads to vasodilation, reduced blood volume, and, consequently, lower blood pressure

Temporal Effects in Laboratory Settings

It is known that Perindopril, the parent compound, has sustained antihypertensive activity with once-daily dosing and can reverse arterial remodeling in hypertensive patients .

Dosage Effects in Animal Models

Studies on Perindopril have shown that it can improve cardiac function in rats with isoproterenol-induced cardiomyopathy

Metabolic Pathways

The metabolic pathways involving this compound are not well-defined. It is known that Perindopril is metabolized in the liver to its active metabolite, perindoprilat

Transport and Distribution

As a lipophilic compound, Perindopril is known to be widely distributed in the body tissues

Subcellular Localization

Given its potential role as an ACE inhibitor, it may be expected to localize to areas where ACE is present, such as the endothelial cells and renal epithelial cells

Preparation Methods

Synthetic Routes and Reaction Conditions

Perindopril Diketopiperazine can be synthesized through various synthetic routes. One common method involves the cyclization of Perindopril or its derivatives under specific conditions. The reaction typically requires a catalyst and may involve heating to facilitate the cyclization process . The exact conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the product.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. The process may include steps such as purification through crystallization or chromatography to ensure the final product meets pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions

Perindopril Diketopiperazine undergoes various chemical reactions, including:

Common Reagents and Conditions

The reactions of this compound often require specific reagents and conditions:

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce hydrogenated compounds. Substitution reactions can result in various substituted derivatives depending on the nucleophile or electrophile used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Perindopril Diketopiperazine is unique due to its cyclic dipeptide structure, which imparts distinct pharmacokinetic and pharmacodynamic properties. Unlike linear peptides, cyclic dipeptides like this compound are more resistant to enzymatic degradation, leading to a longer duration of action . Additionally, the diketopiperazine scaffold provides a rigid and stable framework, enhancing its binding affinity to ACE and improving its therapeutic efficacy .

Properties

IUPAC Name

ethyl (2S)-2-[(3S,5aS,9aS,10aS)-3-methyl-1,4-dioxo-5a,6,7,8,9,9a,10,10a-octahydro-3H-pyrazino[1,2-a]indol-2-yl]pentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30N2O4/c1-4-8-15(19(24)25-5-2)20-12(3)17(22)21-14-10-7-6-9-13(14)11-16(21)18(20)23/h12-16H,4-11H2,1-3H3/t12-,13-,14-,15-,16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSZZSBSELAVBAG-QXKUPLGCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C(=O)OCC)N1C(C(=O)N2C3CCCCC3CC2C1=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC[C@@H](C(=O)OCC)N1[C@H](C(=O)N2[C@H]3CCCC[C@H]3C[C@H]2C1=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60156274
Record name Perindopril diketopiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60156274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

350.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

129970-98-5
Record name Perindopril diketopiperazine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129970985
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Perindopril diketopiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60156274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PERINDOPRIL DIKETOPIPERAZINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4N1VIR66DL
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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